Cas no 2137628-91-0 (2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide)
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
- 2137628-91-0
- EN300-1112258
-
- Inchi: 1S/C10H16N4O/c1-7-9(11)5-14(13-7)6-10(15)12-4-8-2-3-8/h5,8H,2-4,6,11H2,1H3,(H,12,15)
- InChI Key: DQPWZZXPPVMTSP-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C(C)=N1)N)NCC1CC1
Computed Properties
- Exact Mass: 208.13241115g/mol
- Monoisotopic Mass: 208.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 72.9Ų
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1112258-0.05g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1112258-0.1g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1112258-0.25g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1112258-0.5g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1112258-1.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1112258-2.5g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1112258-5.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1112258-10.0g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1112258-1g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1112258-5g |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide |
2137628-91-0 | 95% | 5g |
$2650.0 | 2023-10-27 |
2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide
Research Brief on 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide (CAS: 2137628-91-0)
Recent studies on the compound 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide (CAS: 2137628-91-0) have highlighted its potential as a promising candidate in the field of chemical biology and pharmaceutical research. This small molecule has garnered attention due to its unique structural features and biological activities, particularly in modulating specific signaling pathways relevant to disease intervention.
The compound's chemical structure, featuring a pyrazole core linked to a cyclopropylmethyl acetamide moiety, suggests its potential as a kinase inhibitor or a modulator of protein-protein interactions. Recent in vitro studies have demonstrated its efficacy in targeting key enzymes involved in inflammatory and oncogenic pathways, with IC50 values in the low micromolar range. Notably, its selectivity profile appears favorable when compared to structurally related compounds.
Pharmacokinetic evaluations of 2137628-91-0 have revealed moderate metabolic stability and acceptable oral bioavailability in preclinical models. The compound demonstrates favorable blood-brain barrier penetration in rodent studies, suggesting potential applications in central nervous system disorders. However, researchers note the need for further optimization to improve its metabolic clearance rates and reduce potential off-target effects.
In recent patent filings (2022-2023), several pharmaceutical companies have claimed derivatives of this core structure for various therapeutic indications, including neurodegenerative diseases and certain cancer types. The intellectual property landscape surrounding this chemical scaffold is becoming increasingly competitive, with multiple organizations pursuing structure-activity relationship studies to enhance potency and selectivity.
Ongoing research is exploring the compound's mechanism of action at the molecular level. Preliminary crystallography data suggests that 2-(4-amino-3-methyl-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide binds to an allosteric site of its primary target, inducing conformational changes that modulate enzymatic activity. This unique binding mode may explain its observed specificity and reduced toxicity compared to orthosteric inhibitors.
The development of 2137628-91-0 faces several challenges that current research aims to address. These include improving aqueous solubility for formulation purposes and reducing potential drug-drug interactions predicted from in vitro cytochrome P450 inhibition assays. Several research groups are employing structure-based drug design approaches to modify the core structure while maintaining its advantageous pharmacological properties.
Looking forward, the compound represents an important lead structure in medicinal chemistry programs targeting protein kinases and other ATP-binding proteins. Its progression through preclinical development will depend on successful optimization of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and demonstration of efficacy in relevant disease models. The next 12-18 months are expected to yield significant new data on this promising molecule.
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